

Technical Support Center: Handling and Storage of Air-Sensitive Anhydrous CrCl₃

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chromium chloride

Cat. No.: B15601438

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of air-sensitive anhydrous chromium(III) chloride (CrCl₃).

Frequently Asked Questions (FAQs)

Q1: What is anhydrous Chromium(III) Chloride (CrCl₃)?

A1: Anhydrous chromium(III) chloride is an inorganic compound with the chemical formula CrCl₃. In its pure, anhydrous form, it exists as purple, flaky crystals.[\[1\]](#) It is a Lewis acid and serves as a precursor for the synthesis of various chromium compounds and as a catalyst in organic reactions.

Q2: Why is anhydrous CrCl₃ considered "air-sensitive"?

A2: Anhydrous CrCl₃ is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to the formation of hydrated forms of **chromium chloride**, which have different properties and may not be suitable for all applications. It is also sensitive to oxygen at high temperatures. Therefore, it must be handled under an inert atmosphere, such as argon or nitrogen.

Q3: My anhydrous CrCl₃ is purple, but the hydrated form I've seen is green. Why the color difference?

A3: The color of chromium(III) compounds is dependent on the coordination environment of the chromium ion. In the anhydrous, solid state, CrCl_3 has a specific crystal structure that gives it its characteristic purple color.^[1] When hydrated, water molecules coordinate to the chromium ion, forming different complex ions (e.g., $[\text{CrCl}_2(\text{H}_2\text{O})_4]^+$), which appear green.

Q4: Why is my anhydrous CrCl_3 not dissolving in water or other solvents?

A4: The crystal lattice structure of anhydrous CrCl_3 makes it kinetically inert and, therefore, it dissolves very slowly in water.^[1] To facilitate dissolution, a small amount of a reducing agent, such as zinc metal, is often required to generate a trace of chromium(II) (Cr^{2+}). The Cr^{2+} ions catalyze the dissolution process.^[1]

Q5: What is "activation" of anhydrous CrCl_3 ?

A5: "Activation" refers to the process of treating anhydrous CrCl_3 to increase its reactivity and solubility. This is typically achieved by reducing a small portion of the Cr^{3+} to Cr^{2+} using a reducing agent. This is a crucial step for many reactions involving anhydrous CrCl_3 .

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Anhydrous CrCl ₃ is difficult to dissolve.	1. Absence of a catalytic amount of Cr ²⁺ . 2. Insufficient agitation or heating.	1. Add a small piece of zinc metal or a catalytic amount of a reducing agent. 2. Gently heat the mixture (if the reaction conditions allow) and ensure vigorous stirring.
Reaction is sluggish or does not initiate.	1. Inactive CrCl ₃ (not "activated"). 2. Presence of moisture or oxygen in the reaction setup. 3. Impure starting materials or solvents.	1. "Activate" the CrCl ₃ prior to the reaction (see Experimental Protocols). 2. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere (glovebox or Schlenk line). 3. Use freshly dried and distilled solvents and pure reagents.
Color of the CrCl ₃ is not the expected deep purple.	1. Partial hydration due to improper storage or handling. 2. Impurities from the manufacturer.	1. The material may not be suitable for applications requiring strictly anhydrous conditions. Consider drying under vacuum at an elevated temperature, though this may not be fully effective. 2. Check the certificate of analysis from the supplier.
Inconsistent reaction yields.	1. Variable activity of the CrCl ₃ . 2. Inconsistent inert atmosphere conditions.	1. Standardize the activation procedure for the CrCl ₃ . 2. Ensure consistent and rigorous application of inert atmosphere techniques (e.g., sufficient purge/evacuate cycles on a Schlenk line).

Quantitative Data Summary

Physical Properties of Anhydrous CrCl₃

Property	Value
Appearance	Purple, flaky crystals[1]
Molar Mass	158.36 g/mol [2]
Density	2.87 g/cm ³ [2]
Melting Point	1152 °C[3]
Boiling Point	1300 °C (decomposes)[3]

Solubility of Anhydrous CrCl₃

Solvent	Solubility	Notes
Water	Very slightly soluble (dissolves very slowly)[1]	Dissolution is accelerated by the presence of reducing agents (e.g., Zn)[1]
Ethanol	Insoluble	
Diethyl Ether	Insoluble[1]	
Acetone	Insoluble[1]	
Tetrahydrofuran (THF)	Insoluble	Forms the soluble CrCl ₃ (THF) ₃ complex in the presence of a reducing agent or after prolonged reflux.

Experimental Protocols

Protocol 1: General Handling of Anhydrous CrCl₃ using a Schlenk Line

This protocol outlines the basic steps for safely handling anhydrous CrCl₃ under an inert atmosphere.

Materials:

- Anhydrous CrCl₃
- Schlenk flask and other appropriate glassware
- Schlenk line with a dual vacuum/inert gas manifold
- Oven for drying glassware
- Heat gun
- Vacuum grease

Procedure:

- Glassware Preparation: Thoroughly clean and dry all glassware in an oven (typically at >120 °C) for several hours or overnight to remove any adsorbed water.
- Assembly: Assemble the hot glassware and connect it to the Schlenk line.
- Inert Atmosphere Establishment: Perform at least three "evacuate-refill" cycles to remove the air from the flask and replace it with an inert gas (e.g., argon or nitrogen).[4][5]
 - Evacuate the flask using the vacuum on the Schlenk line.
 - Refill the flask with the inert gas.
- Solid Addition: Weigh the anhydrous CrCl₃ in a glovebox or under a positive flow of inert gas and quickly transfer it to the Schlenk flask.
- Solvent Addition: Add dried, degassed solvent to the flask via a cannula or syringe under a positive pressure of inert gas.

Protocol 2: Activation and Solubilization of Anhydrous CrCl₃

This protocol describes a general method to activate CrCl₃ to facilitate its dissolution.

Materials:

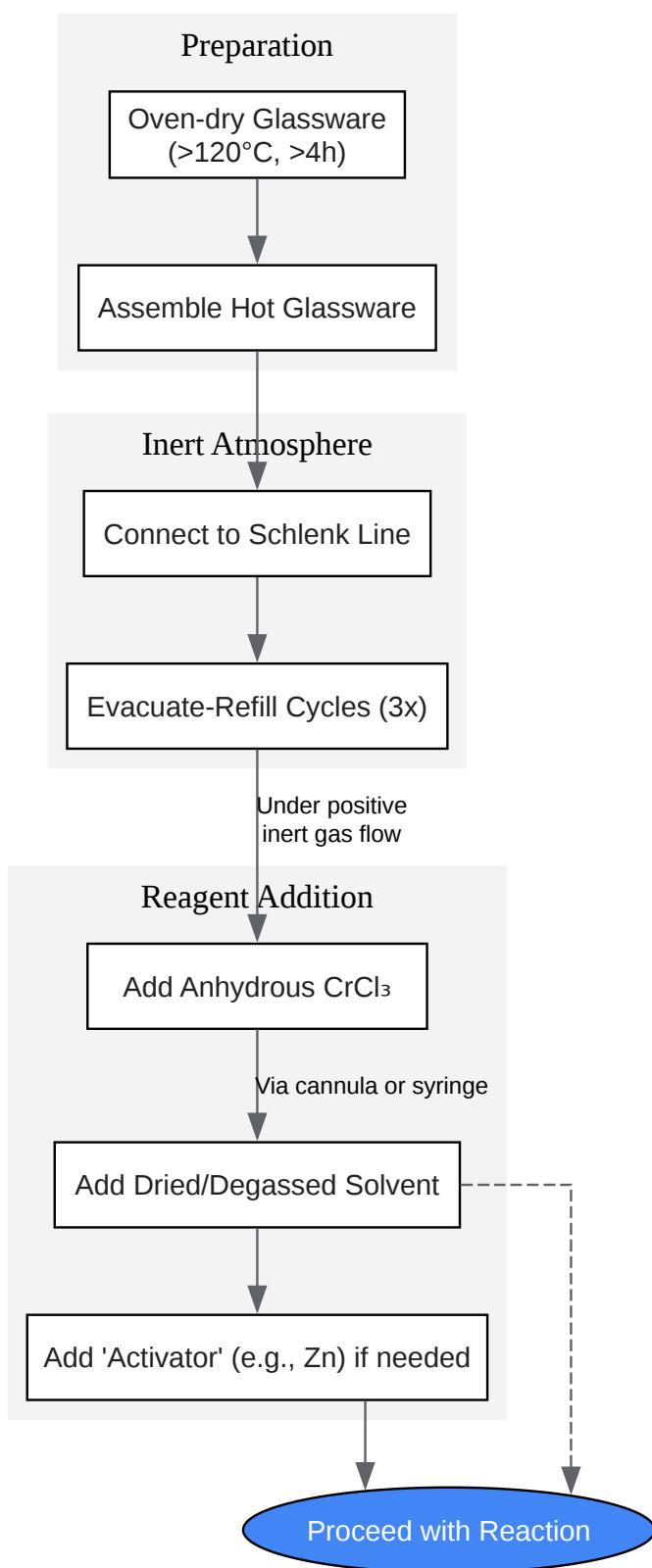
- Anhydrous CrCl₃
- Dried, degassed solvent (e.g., THF, water)
- Zinc powder (small catalytic amount)
- Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

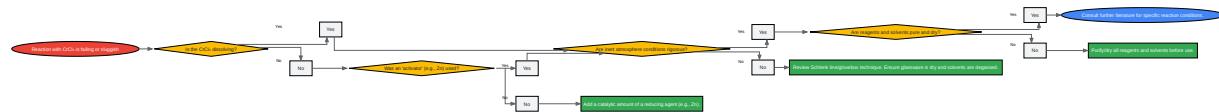
- Set up a Schlenk flask containing anhydrous CrCl₃ under an inert atmosphere as described in Protocol 1.
- Add a catalytic amount of zinc powder to the flask.
- Add the desired dried, degassed solvent to the flask.
- Stir the suspension. The dissolution is often indicated by a color change of the solution. Gentle heating may be applied if necessary and compatible with the solvent and reaction.

Protocol 3: Synthesis of Tris(tetrahydrofuran)chromium(III) Chloride (CrCl₃(THF)₃)

This complex is a common starting material for many reactions as it is more soluble in organic solvents than anhydrous CrCl₃.


Materials:

- Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
- Trimethylsilyl chloride ((CH₃)₃SiCl)
- Tetrahydrofuran (THF), dried and degassed
- Inert atmosphere setup (Schlenk line or glovebox)


Procedure:[6]

- In a Schlenk flask under an inert atmosphere, suspend $\text{CrCl}_3 \cdot 6\text{H}_2\text{O}$ in THF.
- Add an excess of trimethylsilyl chloride (approximately 12 equivalents) to the suspension.[6]
- Stir the mixture at room temperature. The reaction will result in the formation of the purple $\text{CrCl}_3(\text{THF})_3$ complex, which will precipitate from the solution.
- The byproducts of this reaction are hexamethyldisiloxane and HCl.[6]
- Isolate the purple solid by filtration under inert atmosphere, wash with fresh THF, and dry under vacuum.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for handling anhydrous CrCl_3 .

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Chromium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Chromium chloride (crcl3) | CrCl3 | CID 24808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 6. Replacement of the Common Chromium Source CrCl₃(thf)₃ with Well-Defined [CrCl₂(μ -Cl)(thf)₂]₂ - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Handling and Storage of Air-Sensitive Anhydrous CrCl₃]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15601438#handling-and-storage-of-air-sensitive-anhydrous-crcl3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com